molecular formula C5H9N3O2S B1281981 3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 88398-54-3

3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B1281981
CAS RN: 88398-54-3
M. Wt: 175.21 g/mol
InChI Key: MHQFEOHPKNBRIC-UHFFFAOYSA-N
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Description

3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 88398-54-3 . It has a molecular weight of 175.21 . This compound is a powder at room temperature

Scientific Research Applications

properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQFEOHPKNBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276776
Record name 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS RN

88398-54-3
Record name 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What were the key findings regarding the antiproliferative activity of the synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives?

A1: The research primarily investigated the antiproliferative activity of novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. While the exact mechanism of action wasn't elucidated, the study demonstrated that some of these compounds exhibited in vitro antiproliferative activity against U937 cells. [] This activity was assessed using the CellTiter-Glo Luminescent cell viability assay, which measures cell viability based on ATP presence, and compared to Mitomycin C as a reference compound. [] The study also importantly noted that the tested compounds did not exhibit cytotoxic activity against U937 cells, suggesting a different mechanism of growth inhibition. [] The half maximal inhibitory concentration (IC50) values, indicative of the compound's potency, were determined for each derivative using GraphPad Prism software. []

Q2: How did the researchers characterize the synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives?

A2: The synthesized pyrazole-4-sulfonamide derivatives were characterized using a combination of spectroscopic and analytical techniques. This included Fourier transform infrared (FT-IR) spectroscopy, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis. [] These techniques provided evidence for the successful synthesis and purity of the target compounds.

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